molecular formula C11H9FN2O3S2 B5549306 4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

Cat. No.: B5549306
M. Wt: 300.3 g/mol
InChI Key: YFPGTRPCTQXGTI-UHFFFAOYSA-N
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Description

4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C11H9FN2O3S2 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.00386266 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activities

A study focused on the design and synthesis of pyrazole-sulfonamide derivatives, closely related to the chemical structure of interest, demonstrated significant antiproliferative activities against HeLa and C6 cell lines. These compounds, derived from a complex sulfonamide precursor, exhibited selective effects against rat brain tumor cells, with some showing broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Anticancer Evaluation of Naphthoquinone Derivatives

Another study synthesized phenylaminosulfanyl-naphthoquinone derivatives, which were evaluated for their cytotoxic activity against various human cancer cell lines. Some of these compounds showed remarkable cytotoxic activity, inducing apoptosis and arresting the cell cycle at the G1 phase in MCF-7 cells. This suggests their potential as potent agents against various cancer types (Ravichandiran et al., 2019).

Inhibition of Carbonic Anhydrase Isoforms

Novel acridine and bis acridine sulfonamides were synthesized and investigated for their inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds showed significant inhibitory activity, highlighting their potential therapeutic applications in conditions where inhibition of these enzymes is beneficial (Ulus et al., 2013).

Properties

IUPAC Name

4-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3S2/c12-7-2-1-3-8(4-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPGTRPCTQXGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.